4-Nitro-M-xylene
Overview
Description
4-Nitro-M-xylene, also known as 2,4-dimethyl-1-nitrobenzene, is an organic compound with the molecular formula C8H9NO2. It is a derivative of xylene, where one of the hydrogen atoms in the benzene ring is replaced by a nitro group. This compound is a yellow liquid at room temperature and is primarily used as an intermediate in the synthesis of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitro-M-xylene is typically synthesized through the nitration of m-xylene. The nitration process involves the introduction of a nitro group into the aromatic ring of m-xylene. This can be achieved using a mixture of nitric acid and sulfuric acid as the nitrating agents. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid the formation of poly-nitro impurities .
Industrial Production Methods: In industrial settings, the nitration of m-xylene is often carried out in a continuous-flow microreactor to enhance safety and efficiency. The process involves a two-step nitration method where nitric acid is first used to react with m-xylene, followed by the addition of sulfuric acid to catalyze the reaction and improve the yield of mono-nitro products . Another method involves the selective nitration of m-xylene using bismuth nitrate and a zeolite molecular sieve catalyst, which offers high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-M-xylene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can undergo halogenation or other electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 2,4-dimethyl-1-aminobenzene.
Halogenation: 2,4-dimethyl-1-nitro-3-chlorobenzene or 2,4-dimethyl-1-nitro-3-bromobenzene.
Scientific Research Applications
4-Nitro-M-xylene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: In the study of nitroaromatic compound metabolism and its effects on biological systems.
Medicine: As a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the production of rubber chemicals, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Nitro-M-xylene primarily involves its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and cellular components, leading to a range of biological effects. The pathways involved in its metabolism include nitroreduction and subsequent conjugation reactions.
Comparison with Similar Compounds
- 1,3-Dimethyl-2-nitrobenzene
- 1,2-Dimethyl-4-nitrobenzene
- 2,4-Dimethyl-1-nitrobenzene
Comparison: 4-Nitro-M-xylene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other nitroxylenes, it offers higher selectivity in certain chemical reactions and is preferred in the synthesis of specific industrial chemicals and pharmaceuticals .
Properties
IUPAC Name |
2,4-dimethyl-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C8H9NO2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
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InChI Key |
BBUPBICWUURTNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Record name | 1,3-DIMETHYL-4-NITROBENZENE | |
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DSSTOX Substance ID |
DTXSID2025135 | |
Record name | 1,3-Dimethyl-4-nitrobenzene | |
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Molecular Weight |
151.16 g/mol | |
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Physical Description |
1,3-dimethyl-4-nitrobenzene is a light yellow to amber liquid. (NTP, 1992) | |
Record name | 1,3-DIMETHYL-4-NITROBENZENE | |
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Boiling Point |
459 to 462 °F at 760 mmHg (NTP, 1992) | |
Record name | 1,3-DIMETHYL-4-NITROBENZENE | |
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Flash Point |
225 °F (NTP, 1992) | |
Record name | 1,3-DIMETHYL-4-NITROBENZENE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | 1,3-DIMETHYL-4-NITROBENZENE | |
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Density |
1.135 at 59 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 1,3-DIMETHYL-4-NITROBENZENE | |
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Vapor Pressure |
1 mmHg at 150.1 °F ; 760 mmHg at 471.2 °F (NTP, 1992) | |
Record name | 1,3-DIMETHYL-4-NITROBENZENE | |
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CAS No. |
89-87-2 | |
Record name | 1,3-DIMETHYL-4-NITROBENZENE | |
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Record name | 4-Nitro-m-xylene | |
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Record name | 4-Nitro-m-xylene | |
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Record name | 4-NITRO-M-XYLENE | |
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Record name | Benzene, 2,4-dimethyl-1-nitro- | |
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Record name | 1,3-Dimethyl-4-nitrobenzene | |
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Record name | 4-nitro-m-xylene | |
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Record name | 4-NITRO-M-XYLENE | |
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Melting Point |
36 °F (NTP, 1992) | |
Record name | 1,3-DIMETHYL-4-NITROBENZENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the reaction temperature affect the isomer ratio during the synthesis of nitro-m-xylenes?
A: While specific temperature ranges are not provided in the abstracts, it's clear that reaction temperature plays a crucial role in determining the isomer ratio of 4-nitro-m-xylene to 2-nitro-m-xylene during synthesis [, ]. Optimizing this parameter allows for maximizing the yield of the desired this compound isomer.
Q2: Can you describe a specific application of this compound in analytical chemistry?
A: this compound serves as a model compound in studying controlled fragmentation processes within a quadrupole ion trap []. Researchers demonstrated that by manipulating the ion's working point near the stability boundary and adjusting the collisional cooling period, they could control the degree of fragmentation of this compound ions []. This finding has implications for analytical techniques that rely on controlled fragmentation for compound identification and analysis.
Q3: Besides this compound, what other products are formed during the OH radical-initiated reaction of m-xylene in the presence of NOx?
A: The reaction of m-xylene with OH radicals in the presence of NOx generates various ring-retaining products. In addition to this compound, identified products include m-tolualdehyde, 3-methylbenzyl nitrate, 2,4-dimethylphenol, 2,6-dimethylphenol, and 5-nitro-m-xylene []. The study provides specific yields for each product, offering insights into the reaction pathways and potential atmospheric implications of m-xylene oxidation.
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